molecular formula C14H10N4S B14585436 2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole CAS No. 61073-47-0

2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole

Cat. No.: B14585436
CAS No.: 61073-47-0
M. Wt: 266.32 g/mol
InChI Key: VEISJSGBMNFMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole is an organic compound that belongs to the class of azides and benzothiazoles This compound is characterized by the presence of an azido group (-N3) attached to a phenyl ring, which is further connected to a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-amino-6-methylbenzothiazole with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the desired azide compound . The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium intermediate.

Industrial Production Methods

While specific industrial production methods for 2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product. Additionally, safety measures must be in place due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Thermal Decomposition: Typically carried out at elevated temperatures.

    Cycloaddition Reactions: Often catalyzed by transition metals such as copper or ruthenium.

    Reduction: Commonly performed using triphenylphosphine or other phosphorus-based reagents.

Major Products Formed

    Thermal Decomposition: Formation of nitrenes and subsequent rearrangement products.

    Cycloaddition Reactions: Formation of triazoles.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole primarily involves the generation of reactive intermediates such as nitrenes upon thermal decomposition . These intermediates can undergo various reactions, including insertion into C-H bonds and cycloaddition reactions, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azidophenylmethanol
  • 2-Azidobenzenecarbaldehyde
  • 1-(2-Azidophenyl)-1-ethanone
  • (2-Azidophenyl)(phenyl)methanone
  • 1-Azido-2-nitrobenzene

Uniqueness

2-(2-Azidophenyl)-6-methyl-1,3-benzothiazole is unique due to the presence of both an azido group and a benzothiazole moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other azido compounds. The benzothiazole ring system also contributes to its stability and potential biological activity.

Properties

CAS No.

61073-47-0

Molecular Formula

C14H10N4S

Molecular Weight

266.32 g/mol

IUPAC Name

2-(2-azidophenyl)-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C14H10N4S/c1-9-6-7-12-13(8-9)19-14(16-12)10-4-2-3-5-11(10)17-18-15/h2-8H,1H3

InChI Key

VEISJSGBMNFMKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.